eicosa-5Z,8Z,14Z-trienoic acid
Overview
Description
All-cis-icosa-5,8,14-trienoic acid is an icosatrienoic acid with three cis-double bonds at positions 5, 8 and 14.
Scientific Research Applications
Metabolism in Rat Testes : Eicosa-11,14-dienoic acid in rat testes can convert into eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, demonstrating delta8 desaturase activity in rat testis (Albert & Coniglio, 1977).
Inhibition of Prostaglandin Biosynthesis : Studies on methyl branched isomers of eicosa-8, 11, 14-trienoic acid showed their enzymatic conversion into prostaglandins, suggesting their role in prostaglandin biosynthesis (Do & Sprecher, 1976).
Stereoselective Synthesis : Synthesis of eicosa-8,12,14-trienoic acid and its radiolabeled analogs has been achieved, aiding the study of its metabolic fate (Loreau, Chardigny, Sebedio, & Nöel, 2003).
Desaturation in Human Testes : Like in rats, human testicular tissue can utilize eicosa-11,14-dienoic acid to produce eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, indicating similar enzymatic pathways (Albert, Rhamy, & Coniglio, 1979).
Allelopathic Substance in Red Algae : Eicosapentaenoic acid isolated from red algae showed growth-inhibitory activity, suggesting its potential as an allelopathic substance (Suzuki, Wakana, Denboh, & Tatewaki, 1996).
Potential in Cancer Treatment : PBT-3 and PBT-4, analogs of eicosa-5Z, 8Z, 14Z-trienoic acid, have shown to cause apoptosis in Gleevec-resistant K562 cells, suggesting their potential in leukemia treatment (Qiao, Reynaud, Abdelhaleem, & Pace-Asciak, 2007).
Biosynthesis in Bacteria from Sea Urchin : Studies on Vibrio sp. isolated from sea urchin show that eicosapentaenoic acid is a major fatty acid constituent in these bacteria, indicating its biosynthetic pathway (Iwanami, Yamaguchi, & Takeuchi, 1995).
Mechanism of Action
Target of Action
Similar compounds like ethyl (5z,8z,11z,14z,17z)-icosapentaenoate and 5-hydroxyeicosatetraenoic acid are known to interact with G protein-coupled receptors .
Mode of Action
It’s known that similar fatty acids can bind to and activate specific receptors, leading to a cascade of intracellular events .
Biochemical Pathways
Similar fatty acids are known to be involved in various biochemical pathways, including inflammation and oxidative stress .
Pharmacokinetics
Similar fatty acids are known to undergo phase ii metabolism, which generally increases drug solubility and facilitates drug excretion from the body .
Result of Action
Similar fatty acids are reported to have cardioprotective effects .
Action Environment
It’s known that factors such as diet can influence the levels of similar fatty acids in the body .
Biochemical Analysis
Biochemical Properties
5(Z),8(Z),14(Z)-Eicosatrienoic Acid plays a crucial role in biochemical reactions, particularly in the metabolism of lipids. It interacts with several enzymes, including cyclooxygenases and lipoxygenases, which convert it into various bioactive metabolites. These interactions are essential for the production of signaling molecules such as prostaglandins and leukotrienes, which are involved in inflammatory responses .
Cellular Effects
5(Z),8(Z),14(Z)-Eicosatrienoic Acid influences various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and immune responses. This compound can modulate gene expression by acting on nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). Additionally, it impacts cellular metabolism by altering the balance of lipid mediators .
Molecular Mechanism
At the molecular level, 5(Z),8(Z),14(Z)-Eicosatrienoic Acid exerts its effects through binding interactions with specific enzymes and receptors. It can inhibit or activate enzymes like cyclooxygenases, leading to changes in the production of inflammatory mediators. Furthermore, it can influence gene expression by binding to nuclear receptors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5(Z),8(Z),14(Z)-Eicosatrienoic Acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation. Long-term exposure to this compound has been observed to alter cellular functions, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5(Z),8(Z),14(Z)-Eicosatrienoic Acid in animal models are dose-dependent. At low doses, it can exert beneficial effects such as anti-inflammatory and cardioprotective actions. At high doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without adverse effects .
Metabolic Pathways
5(Z),8(Z),14(Z)-Eicosatrienoic Acid is involved in several metabolic pathways. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce various eicosanoids, which are signaling molecules that play roles in inflammation and other physiological processes. These metabolic pathways are crucial for maintaining the balance of lipid mediators in the body .
Transport and Distribution
Within cells and tissues, 5(Z),8(Z),14(Z)-Eicosatrienoic Acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biological effects. The compound’s distribution is essential for its function, as it needs to reach target sites to interact with enzymes and receptors .
Subcellular Localization
The subcellular localization of 5(Z),8(Z),14(Z)-Eicosatrienoic Acid is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows it to interact with enzymes and receptors in the appropriate cellular context, thereby modulating its activity and function .
Properties
IUPAC Name |
(5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLWKPZCXLYSL-IJJPYCETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCC/C=C\C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017278 | |
Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90105-02-5 | |
Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of eicosa-5Z,8Z,14Z-trienoic acid derivatives, like PBT-3, and what are their downstream effects?
A1: PBT-3, a stable analog of hepoxilin A3 (HXA3) derived from this compound, primarily acts as a thromboxane receptor (TP receptor) antagonist. [] This means it blocks the binding of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, to its receptor. [] By inhibiting TP receptor activation, PBT-3 prevents platelet aggregation and potentially reduces vasoconstriction. [] Additionally, PBT-3 has shown to induce apoptosis in K562 leukemia cells, including those resistant to Gleevec, through a mechanism independent of TP receptor antagonism. [] This suggests PBT-3 may have multiple cellular targets and mechanisms contributing to its biological effects.
Q2: What are the potential therapeutic applications of this compound derivatives based on the in vitro and in vivo studies conducted so far?
A2: In vitro and in vivo studies suggest several potential therapeutic applications for this compound derivatives like PBT-3:
- Thrombosis: PBT-3's potent TP receptor antagonism makes it a promising candidate for treating thrombosis. [] By inhibiting platelet aggregation and potentially vasoconstriction, PBT-3 could prevent or treat conditions like heart attacks and strokes. []
- Cancer: PBT-3's ability to induce apoptosis in K562 leukemia cells, including those resistant to Gleevec, suggests potential as an anti-cancer agent, particularly for leukemia. [] Further research is needed to explore its efficacy against other cancer types and to elucidate the underlying mechanisms.
- Lung Fibrosis: Research indicates that HXA3, a naturally occurring this compound derivative, can inhibit bleomycin-induced lung fibrosis in mice. [] This finding suggests that stable HXA3 analogs like PBTs may hold promise as therapeutics for lung fibrosis. []
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